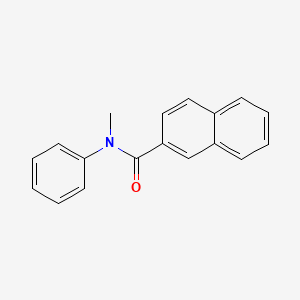

N-methyl-N-phenylnaphthalene-2-carboxamide

Description

The exact mass of the compound N-methyl-N-phenyl-2-naphthamide is 261.115364102 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-methyl-N-phenylnaphthalene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-phenylnaphthalene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-N-phenylnaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-19(17-9-3-2-4-10-17)18(20)16-12-11-14-7-5-6-8-15(14)13-16/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICSJMNWCSOMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395497 | |

| Record name | N-methyl-N-phenylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80192-95-6 | |

| Record name | N-methyl-N-phenylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: N-Methyl-N-phenylnaphthalene-2-carboxamide (CAS 80192-95-6)

[1]

Part 1: Executive Summary & Chemical Identity

N-Methyl-N-phenylnaphthalene-2-carboxamide (CAS 80192-95-6) is a specialized tertiary amide utilized primarily as a mechanistic probe in organic synthesis and as a structural scaffold in medicinal chemistry. Unlike common reagents, this compound serves as a critical model substrate for studying amide bond rotamerism , radical rearrangements , and oxidative dearomatization processes.

Its chemical architecture—featuring a naphthalene core coupled to a sterically hindered N-methyl-N-phenyl amine moiety—makes it an ideal candidate for investigating steric locking and electronic effects in drug design. It is structurally related to bioactive naphthamides investigated for antimycobacterial activity and TRP channel modulation.

Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Specification |

| CAS Registry Number | 80192-95-6 |

| IUPAC Name | N-Methyl-N-phenylnaphthalene-2-carboxamide |

| Molecular Formula | C₁₈H₁₅NO |

| Molecular Weight | 261.32 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water |

| Melting Point | 84–86 °C (Lit.) |

Part 2: Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust route to CAS 80192-95-6 is the Schotten-Baumann acylation of N-methylaniline with 2-naphthoyl chloride. This pathway is preferred over direct coupling of the carboxylic acid (using EDC/HOBt) due to the steric hindrance of the secondary amine, which requires the higher reactivity of the acid chloride.

Experimental Protocol (Bench Scale)

Safety Warning: 2-Naphthoyl chloride is corrosive and a lachrymator. Perform all operations in a fume hood.

Reagents:

-

2-Naphthoyl chloride (1.0 equiv)

-

N-Methylaniline (1.1 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

-

Preparation: Dissolve N-methylaniline (10 mmol) and Et₃N (15 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere. Cool the solution to 0 °C.

-

Addition: Dropwise add a solution of 2-naphthoyl chloride (10 mmol) in DCM (10 mL) over 15 minutes. The exotherm must be controlled to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the acid chloride.

-

Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1M HCl (to remove unreacted amine), followed by brine.

-

Purification: Dry over MgSO₄, concentrate in vacuo, and recrystallize from Ethanol/Hexane to yield the target amide as white crystals.

Synthesis Workflow Diagram

Figure 1: Schotten-Baumann synthesis pathway for CAS 80192-95-6.[1]

Part 3: Advanced Applications & Mechanism

Mechanistic Probe for Radical Rearrangements

This compound is frequently cited as a product or standard in the study of O→C rearrangements . Specifically, it represents the thermodynamic endpoint of the Newman-Kwart rearrangement or radical-mediated transpositions of O-naphthyl thiocarbamates. Researchers use it to validate the regioselectivity of radical migration from oxygen to nitrogen on the naphthalene ring.

Atropisomerism and Conformational Analysis

Due to the steric bulk of the N-methyl and N-phenyl groups, the amide bond exhibits restricted rotation (atropisomerism).

-

Significance: In drug development, understanding the cis/trans ratio of amide rotamers is critical for binding affinity.

-

Utility: CAS 80192-95-6 serves as a model system to measure the rotational barrier (

) via Variable Temperature NMR (VT-NMR).

Structural Scaffold for Bioactive Agents

The N-phenyl-2-naphthamide core is a privileged scaffold in medicinal chemistry. Derivatives (e.g., hydroxylated versions) have shown potency against Mycobacterium tuberculosis and Staphylococcus aureus. CAS 80192-95-6 acts as the hydrophobic "anchor" control in Structure-Activity Relationship (SAR) studies, helping scientists determine if polar substituents (like -OH) are essential for binding.

Conformational Equilibrium Diagram

Figure 2: Conformational equilibrium between E and Z rotamers, a key property studied using this scaffold.

Part 4: Sourcing & Quality Control (Supplier Guide)

For research applications, sourcing must prioritize purity (>98%) to avoid interference from the starting amine (N-methylaniline), which is toxic and reactive.

Supplier Evaluation Criteria

When selecting a supplier for CAS 80192-95-6, verify the following:

-

HPLC Purity: Must be

98.0%. -

Impurity Profile: Check for residual N-methylaniline (detectable via GC-MS).

-

Identity Verification: Supplier must provide 1H-NMR confirming the N-Me singlet (~3.5 ppm) and the characteristic naphthalene aromatic pattern.

Recommended Sourcing Channels

This compound is typically available through Custom Synthesis or Building Block catalogs rather than bulk commodity suppliers.

-

Primary Tier: Specialized catalogs like Accela ChemBio , BLD Pharm , and ChemScene .

-

Secondary Tier: Aggregators like ChemicalBook or MolPort (verify stock location).

QC Data Reference (1H NMR)

-

Solvent: CDCl₃

-

Key Signals:

- 3.55 (s, 3H, N-CH₃)

- 6.90–7.30 (m, 5H, N-Phenyl)

- 7.40–7.90 (m, 7H, Naphthalene)

References

-

Radical O→C Transposition: Title: Radical O→C Transposition: A Metal-Free Process for Conversion of Phenols into Benzoates and Benzamides. Source: Journal of Organic Chemistry (ACS). Context: Describes the synthesis and use of N-methyl-N-phenyl-2-naphthamide as a product of radical rearrangement.

-

Asymmetric Oxidative Spirocyclization: Title: Achiral organoiodine-functionalized helical polyisocyanides for multiple asymmetric dearomative oxidations. Source: Nature Communications / PMC. Context: Uses related naphthamide derivatives as substrates to test catalytic enantioselectivity.

-

Bioactivity of Naphthanilides: Title: Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Source: Molecules (MDPI). Context: Establishes the biological relevance of the naphthamide scaffold in drug discovery.

-

Chemical Identity & CAS: Title: N-Methyl-N-phenyl-2-naphthamide Substance Details. Source: ChemicalBook / PubChem. Context: Verification of CAS 80192-95-6 and physical properties.[2]

chemical structure and properties of N-methyl-N-phenyl-2-naphthamide

Topic: Chemical Structure, Synthesis, and Properties of N-Methyl-N-phenyl-2-naphthamide Content Type: Technical Reference Guide Audience: Organic Chemists, Medicinal Chemists, and Process Scientists[1]

Executive Summary

N-Methyl-N-phenyl-2-naphthamide (CAS: 80192-95-6) is a tertiary amide featuring a bulky naphthyl group coupled to an N-methylaniline moiety.[1] Unlike simple benzamides, this molecule exhibits significant steric congestion around the amide bond, making it a valuable model system for studying atropisomerism and amide bond rotational barriers . In medicinal chemistry, the N-phenyl-2-naphthamide scaffold serves as a pharmacophore in kinase inhibitors (specifically VEGFR-2), where the hydrophobic naphthyl ring occupies deep allosteric pockets.[1]

This guide details the physicochemical profile, validated synthesis protocols, and spectral characteristics of the compound, emphasizing its utility in conformational analysis and drug design.

Chemical Identity & Physicochemical Profile

| Parameter | Data |

| IUPAC Name | N-Methyl-N-phenylnaphthalene-2-carboxamide |

| CAS Registry Number | 80192-95-6 |

| Molecular Formula | C₁₈H₁₅NO |

| Molecular Weight | 261.32 g/mol |

| Physical State | White crystalline solid |

| Melting Point | 84 °C |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, DMSO, EtOAc; Insoluble in water |

| SMILES | CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2 |

Structural & Conformational Analysis

The steric bulk of the N-phenyl and 2-naphthyl groups forces the amide bond out of planarity.[1] This restricted rotation creates a high energy barrier between the E (entgegen) and Z (zusammen) conformers, although the E-isomer (where the bulky naphthyl and phenyl groups are trans to each other to minimize A-strain) typically predominates.

Conformational Energy Landscape

The interaction between the ortho-hydrogens of the phenyl ring and the naphthyl peri-hydrogens creates a "propeller-like" twist.[1] This non-planar geometry is critical for its binding affinity in protein active sites, as it mimics the twisted transition states of peptide bonds.

Figure 1: Conformational equilibrium of N-methyl-N-phenyl-2-naphthamide.[1] The E-conformer minimizes steric clash between the N-methyl group and the naphthyl ring.[1]

Synthesis Protocol

The most robust synthesis involves the Schotten-Baumann acylation of N-methylaniline with 2-naphthoyl chloride.[1] This method avoids the harsh conditions of direct acid-amine coupling and ensures high yields (>90%).[1]

Reagents & Materials

-

Substrate: N-methylaniline (1.0 equiv)

-

Acylating Agent: 2-Naphthoyl chloride (1.1 equiv)[1]

-

Base: Triethylamine (Et₃N) or Pyridine (1.5 equiv)[1]

-

Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.

-

Dissolution: Dissolve N-methylaniline (10 mmol, 1.07 g) in anhydrous DCM (50 mL). Add Triethylamine (15 mmol, 2.1 mL) and cool the mixture to 0 °C in an ice bath.

-

Acylation: Dropwise add a solution of 2-naphthoyl chloride (11 mmol, 2.10 g) in DCM (10 mL) over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the amine starting material disappears.

-

Workup:

-

Quench with saturated NaHCO₃ (30 mL).

-

Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), water, and brine.

-

Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

-

-

Purification: Recrystallize the crude off-white solid from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) to yield the pure white solid (mp 84 °C).

Figure 2: Synthetic workflow for the acylation of N-methylaniline.

Spectral Characterization

The ¹H NMR spectrum is complex due to the overlap of the phenyl and naphthyl aromatic signals. The N-methyl group appears as a distinct singlet, often broadened or split if rotation is slow on the NMR timescale at room temperature.

¹H NMR Data (400 MHz, CDCl₃):

-

δ 7.89 (s, 1H): Naphthyl C1-H (deshielded by carbonyl).

-

δ 7.71 (m, 2H): Naphthyl aromatic protons.[2]

-

δ 7.58 (d, J = 8.6 Hz, 1H): Naphthyl aromatic proton.

-

δ 7.45 (m, 2H): Phenyl/Naphthyl overlap.

-

δ 7.31 (dd, J = 8.6, 1.6 Hz, 1H): Naphthyl C3-H.

-

δ 7.19 (m, 2H): Phenyl aromatic protons.[2]

-

δ 3.55 (s, 3H): N-Me (Singlet, characteristic of tertiary amide).

Mass Spectrometry (ESI):

-

[M+H]⁺: Calculated: 262.12; Found: 262.1.

Applications in Research

Conformational Probe in Stereochemistry

Due to the hindered rotation of the C–N bond, this molecule is used to benchmark computational methods (DFT/B3LYP) for predicting rotational barriers in drug-like amides. It serves as a simplified model for the backbone constraints found in N-methylated peptides (e.g., Cyclosporine).

VEGFR-2 Kinase Inhibition

The 2-naphthamide scaffold is a privileged structure in kinase inhibitors.[1] Research indicates that the naphthyl ring occupies the hydrophobic allosteric pocket adjacent to the ATP-binding site in VEGFR-2.[1] While the N-methyl derivative is often less potent than the N-H analog due to the loss of a hydrogen bond donor (which typically interacts with the kinase hinge region), it is used to validate the necessity of that H-bond for binding affinity.[1]

Radical Transposition Substrate

The compound has been utilized as a product standard in the study of radical O→C transpositions (Newman-Kwart rearrangement analogs), where thiocarbamates are converted to amides under thermal or radical conditions.

References

-

Synthesis & Properties: J. Org. Chem. 2011, 76, 6, 1605–1613. "Radical O→C Transposition: A Metal-Free Process for Conversion of Phenols into Benzoates and Benzamides."[1]

-

Kinase Inhibition Context: ACS Med. Chem. Lett. 2012, 3, 11, 918–922. "Discovery of Naphthamide Derivatives as Potent VEGFR-2 Inhibitors."[1][3]

-

General Amide Properties: J. Am. Chem. Soc. 2005, 127, 4, 1104–1105. "Rotational Barriers in N,N-Diaryl Amides."

Sources

N-methyl-N-phenylnaphthalene-2-carboxamide molecular weight and formula

An In-Depth Technical Guide to N-Methyl-N-phenylnaphthalene-2-carboxamide: Molecular Profiling and Advanced Synthetic Workflows

Executive Summary

N-Methyl-N-phenylnaphthalene-2-carboxamide (commonly referred to as N-methyl-N-phenyl-2-naphthamide) is a structurally significant tertiary amide utilized as a critical intermediate in drug development and materials science. The steric bulk of the naphthyl ring coupled with the N-methyl-N-phenyl moiety restricts rotation around the C-N bond, making it a valuable target for studying atropisomerism and developing conformationally restricted pharmacophores. This whitepaper provides a comprehensive analysis of its physicochemical properties and details two state-of-the-art, field-proven synthetic methodologies: a metal-free radical O→C transposition and a continuous flow amidation utilizing deep eutectic solvents (DES).

Molecular Identity & Physicochemical Properties

Understanding the baseline metrics of N-methyl-N-phenyl-2-naphthamide is essential for downstream analytical validation. The compound presents as a white solid at room temperature and exhibits distinct NMR shifts due to the deshielding effects of the fused aromatic system[1].

Table 1: Quantitative Chemical Profile

| Property | Value |

|---|---|

| Chemical Name | N-Methyl-N-phenylnaphthalene-2-carboxamide |

| CAS Registry Number | 80192-95-6[2][3] |

| Molecular Formula | C₁₈H₁₅NO[2] |

| Molecular Weight | 261.32 g/mol [2] |

| Exact Mass | 261.1154 Da |

| Melting Point | 84 °C[1] |

| ¹H NMR (400 MHz, CDCl₃) Key Shifts | δ 7.89 (1H, s), 7.71 (2H, m), 7.58 (1H, d, J = 8.56 Hz)[1] |

Mechanistic Pathways & Synthetic Causality

The synthesis of highly sterically hindered amides traditionally suffers from low yields and harsh conditions. To circumvent this, modern synthetic chemistry employs two distinct, highly optimized pathways.

Pathway A: Radical O→C Transposition (Batch Synthesis)

Developed by [4], this metal-free process converts readily available phenols (via thiocarbamates) into benzamides.

-

The Causality of Reagent Selection: The classic Barton-McCombie reaction uses tributyltin hydride (Bu₃SnH) to drive C-O fragmentation (deoxygenation). By deliberately substituting Bu₃SnH with triethylsilane (Et₃SiH), the hydrogen-donor capacity is attenuated. This forces the intermediate carbon-centered radical to undergo a 1,2 O→C transposition via an O-neophyl rearrangement before it can be prematurely quenched[1]. The reaction is thermodynamically driven forward by a highly exothermic C-S bond scission[5].

Radical O→C transposition mechanism for N-methyl-N-phenyl-2-naphthamide synthesis.

Pathway B: Continuous Flow Amidation in Deep Eutectic Solvents

Recent advancements by [6] have unlocked the use of highly reactive sodium amides for ester amidation in continuous flow.

-

The Causality of Solvent Selection: Sodium amides rapidly amidate esters but generate sodium alkoxide (NaOR) byproducts. In standard organic solvents within microfluidic reactors, these salts precipitate and cause catastrophic clogging. By utilizing a Deep Eutectic Solvent (DES) like glyceline, the system forms a biphasic segmented flow. The DES selectively dissolves the NaOR salts, keeping the organic phase homogeneous and ensuring uninterrupted continuous flow at room temperature[6][7].

Continuous flow synthesis of naphthamides using sodium amides in deep eutectic solvents.

Table 2: Comparison of Synthesis Methodologies

| Parameter | Radical O→C Transposition[1] | Continuous Flow Amidation[6] |

|---|---|---|

| Precursor | O-(2-Naphthyl)-N-methyl-N-phenyl thiocarbamate | 2-Naphthoate ester |

| Reagents | Et₃SiH, TOOT (Radical Initiator) | NaHMDS, N-Methylaniline |

| Solvent System | Benzene (Batch) | THF / Glyceline DES (Biphasic) |

| Temperature | 135 °C | Room Temperature |

| Primary Advantage | Metal-free, utilizes abundant phenolic precursors | Highly scalable, strict kinetic control |

| Yield (Approx.) | 79% | >85% |

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, both methodologies must be executed as self-validating systems, where analytical checkpoints are built directly into the workflow.

Protocol A: Batch Radical Transposition

-

Substrate Preparation: Dissolve 11 mM of N-methyl-N-phenyl-O-(2-naphthyl) thiocarbamate in anhydrous benzene[1].

-

Reagent Addition: Introduce triethylsilane (Et₃SiH) and the radical initiator (TOOT) in a 2:1 molar ratio relative to the initiator[1]. Self-Validation Checkpoint 1: Take a baseline TLC. The thiocarbamate starting material is highly UV-active.

-

Thermal Initiation: Seal the reaction vessel and heat to 135 °C for 4 hours[1].

-

Reaction Monitoring: Self-Validation Checkpoint 2: Perform GC-MS on a reaction aliquot. The protocol is validated when the thiocarbamate mass peak (m/z ~293) disappears, replaced entirely by the amide product peak (m/z 261.11).

-

Isolation: Concentrate the solvent under reduced pressure and purify via silica gel column chromatography (hexane/ethyl acetate) to yield N-methyl-N-phenyl-2-naphthamide as a white solid[1].

Protocol B: Continuous Flow Amidation in DES

-

In Situ Reagent Generation: Pump a THF solution of NaHMDS and N-methylaniline through a T-mixer to generate sodium N-methylanilide kinetically[6].

-

Biphasic Setup: Prepare a stock solution of the 2-naphthoate ester in glyceline (choline chloride/glycerol DES). Add hexamethylbenzene to this stock as an internal standard.

-

Segmented Flow Amidation: Merge the THF stream (reagent) and the DES stream (substrate) into a coiled PFA microreactor at room temperature[7]. The immiscibility creates a segmented flow regime.

-

Real-Time Validation: Self-Validation Checkpoint: Route the reactor output through an in-line flow IR spectrometer. The system is operating at steady-state conversion when the ester carbonyl stretch (~1720 cm⁻¹) is fully replaced by the amide carbonyl stretch (~1640 cm⁻¹).

-

Phase Separation & Quantification: Collect the biphasic output. The DES phase retains the NaOR salts[8]. Isolate the organic phase and perform quantitative ¹H-NMR against the hexamethylbenzene internal standard to determine the exact yield[6].

References

-

Baroudi, A., Alicea, J., Flack, P., Kirincich, J., & Alabugin, I. V. (2011). Radical O→C Transposition: A Metal-Free Process for Conversion of Phenols into Benzoates and Benzamides. The Journal of Organic Chemistry, 76(6), 1521-1537.[Link]

-

Platten, A. W. J., Pinho, B., Torrente-Murciano, L., & Hevia, E. (2025). Assessing Sodium Amide Reagents for Ester Amidations in Deep Eutectic Solvents in Continuous Flow. ACS Sustainable Chemistry & Engineering, 13(44), 19351-19361.[Link]

- Direct conversion of phenols into amides and esters of benzoic acid (Patent US8410303B2).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 80192-95-6(2-Naphthalenecarboxamide, N-methyl-N-phenyl-) | Kuujia.com [kuujia.com]

- 3. 80192-95-6(2-Naphthalenecarboxamide, N-methyl-N-phenyl-) | Kuujia.com [kuujia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Radical O→C transposition: a metal-free process for conversion of phenols into benzoates and benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Assessing Sodium Amide Reagents for Ester Amidations in Deep Eutectic Solvents in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Predicted LogP and Lipophilicity of Naphthalene-2-Carboxamide Derivatives

Foreword: The Central Role of Lipophilicity in Drug Efficacy

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is governed by a delicate balance of molecular properties. Among these, lipophilicity stands out as a paramount parameter, profoundly influencing a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3] It is the molecular characteristic that dictates how a potential drug interacts with the complex mosaic of aqueous and lipid environments within the human body.[4][5] For the naphthalene-2-carboxamide scaffold, a structure of significant interest in medicinal chemistry, a thorough understanding of its lipophilic character is not just beneficial—it is fundamental to designing molecules with a higher probability of success.

This guide provides a comprehensive exploration of the theoretical and experimental methodologies used to assess the lipophilicity of naphthalene-2-carboxamide derivatives. We will delve into the nuances of computational prediction, the gold standard of experimental determination, and the critical synthesis of these approaches to build robust structure-activity relationships (SAR).

Understanding the Language of Lipophilicity: LogP and LogD

Lipophilicity is quantitatively expressed using the partition coefficient (P) or, more commonly, its logarithmic form, LogP . LogP is defined as the ratio of the concentration of a neutral (un-ionized) compound in a two-phase system of n-octanol and water at equilibrium.[6]

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4]

However, many drug candidates, including potential naphthalene-2-carboxamide derivatives, contain ionizable functional groups. At physiological pH, these molecules can exist as a mixture of neutral and ionized species. The ionized form is significantly less lipophilic. For these compounds, the distribution coefficient (LogD) is the more physiologically relevant descriptor.[7] LogD accounts for all species (ionized and un-ionized) at a specific pH, providing a more accurate picture of a drug's lipophilicity in the body.[6][8] Throughout this guide, while we often refer to LogP as the fundamental parameter, the principles discussed are directly applicable to understanding and measuring LogD.

Part I: In Silico Horizons: Computational Prediction of LogP

The rapid, cost-effective nature of in silico methods makes them an indispensable tool for the early stages of drug discovery, allowing for the virtual screening of large libraries of compounds.[9][10] Numerous algorithms have been developed to predict LogP, each with distinct theoretical underpinnings.

Theoretical Foundations of LogP Prediction

Computational LogP prediction methods can be broadly categorized:

-

Fragment-Based Methods: These approaches calculate LogP by summing the contributions of individual molecular fragments or substructures. Correction factors are often applied to account for intramolecular interactions. This method's accuracy is highly dependent on the quality and comprehensiveness of the experimental dataset used to derive the fragment contributions.[11][12]

-

Atom-Based Methods: Similar to fragment-based methods, these calculate LogP by summing the contributions of individual atoms. The identity and environment of each atom are considered, making these methods quite fast and suitable for very large databases.[11]

-

Whole-Molecule or Property-Based Methods: These methods utilize various molecular descriptors calculated for the entire molecule, such as molecular surface area, polarizability, and topological indices. These descriptors are then used in quantitative structure-property relationship (QSPR) models, often employing multiple linear regression or machine learning algorithms, to correlate them with experimental LogP values.[11][13]

-

Quantum Mechanics-Based Methods: More computationally intensive, these methods calculate solvation free energies in water and octanol to directly derive the partition coefficient. They offer a more fundamental, physics-based approach to prediction.[12][14][15]

Practical Application: A Survey of Common Tools

A variety of free and commercial software tools are available to researchers for LogP prediction. Many platforms provide a consensus LogP, which is an average of several different prediction methods, often yielding a more robust estimate.

| Prediction Tool/Server | Underlying Method(s) | Key Features |

| SwissADME | Combination of methods including iLOGP (physics-based), XLOGP3 (atom-based), WLOGP (atom-based), MLOGP (topology-based), and SILICOS-IT (fragment-based).[16][17] | Free web server, provides a consensus LogP, and calculates a suite of other ADMET properties.[18][19] |

| ALOGPS | Atom-based method using E-state indices and neural networks.[20] | Free web server, known for good performance on large datasets and has a self-learning feature to improve accuracy with user data.[21][22][23][24] |

| ChemAxon | Proprietary method that combines fragment-based, atom-based, and correction-factor approaches. | A widely used commercial tool known for high accuracy.[5][25][26] |

This table is not exhaustive but represents commonly used tools in the field.

In Silico Prediction Workflow

The causality behind in silico prediction is straightforward: a 2D or 3D representation of the molecule is provided as input, the software's algorithm deconstructs the molecule into its constituent parts (atoms or fragments) or calculates global properties, and then it applies a pre-calibrated model to estimate the LogP.

Caption: Workflow for in silico LogP prediction.

Trustworthiness & Limitations: While predictive models are powerful, they are not infallible. Their accuracy is limited by the diversity of the training dataset and the algorithm's ability to account for complex intramolecular interactions, such as hydrogen bonding or steric hindrance. For novel scaffolds like certain naphthalene-2-carboxamide derivatives, predictions should be treated as estimations that require rigorous experimental validation.[27] Discrepancies between different prediction methods are common and expected.[13]

Part II: The Experimental Reality: Measuring Lipophilicity

Experimental determination provides the ground truth for a compound's lipophilic character. Several robust methods exist, each with specific advantages and applications.

The Gold Standard: Shake-Flask Method (OECD 107)

The shake-flask method is the most direct and traditionally accepted method for LogP determination.[28][29] Its protocol is a self-validating system, as the final measurement relies on achieving a true equilibrium and accurately quantifying the analyte in both phases.

Principle: The compound is dissolved in a biphasic system of n-octanol and water (mutually pre-saturated). The mixture is agitated until equilibrium is reached, allowing the compound to partition between the two immiscible layers. The phases are then separated, and the concentration of the compound in each phase is determined analytically.

-

Preparation:

-

Prepare n-octanol-saturated water and water-saturated n-octanol by mixing equal volumes and allowing them to separate for at least 24 hours at the test temperature.

-

Prepare a stock solution of the naphthalene-2-carboxamide derivative in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

-

Partitioning:

-

In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the stock solution with a precise volume of n-octanol-saturated water. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable amounts in both phases.[28]

-

Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is achieved. This can take several hours. A preliminary experiment is essential to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

Separate the two phases. Centrifugation is the most reliable method to ensure a clean separation and prevent the formation of emulsions.[29]

-

-

Quantification:

-

Carefully sample an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the LogP using the formula: LogP = log₁₀ (C_octanol / C_water).

-

The protocol should be performed in triplicate to ensure reproducibility, with the final LogP values falling within a range of ± 0.3 log units.[28]

-

Caption: Workflow for the Shake-Flask LogP determination method.

Causality & Choice: The shake-flask method is chosen when the highest accuracy is required for a small number of key compounds. Its direct measurement of the partition equilibrium provides definitive data. However, it is low-throughput, labor-intensive, and requires a relatively large amount of pure compound, making it unsuitable for early-stage screening.[30]

High-Throughput Analysis: RP-HPLC Method (OECD 117)

For screening larger numbers of compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[31][32][33] It provides a reliable index of lipophilicity that can be correlated to LogP.

Principle: In RP-HPLC, compounds are passed through a non-polar stationary phase (e.g., C18) with a polar mobile phase. Lipophilic compounds have a stronger affinity for the stationary phase and thus are retained longer, resulting in a longer retention time (tᵣ). This retention is directly related to the compound's lipophilicity.[34] The logarithm of the retention factor (log k) is used as the lipophilicity index.

-

System Setup:

-

Use a standard RP-HPLC system with a C18 column.

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). The analysis is performed under isocratic (constant mobile phase composition) conditions.

-

-

Calibration:

-

Select a set of 5-7 reference compounds with well-established and reliable LogP values that bracket the expected LogP range of the naphthalene-2-carboxamide derivatives.

-

Inject each reference compound individually and record its retention time (tᵣ). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

-

Retention Factor Calculation:

-

For each reference compound, calculate the retention factor (k) using the formula: k = (tᵣ - t₀) / t₀.

-

Calculate the logarithm of the retention factor (log k).

-

-

Calibration Curve:

-

Create a calibration plot of the known LogP values of the reference compounds (y-axis) against their corresponding calculated log k values (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.95 for a valid calibration.

-

-

Sample Analysis:

-

Dissolve the naphthalene-2-carboxamide test compounds in a suitable solvent and inject them onto the HPLC system under the identical conditions used for the calibrants.

-

Record their retention times (tᵣ) and calculate their log k values.

-

-

LogP Estimation:

-

Using the regression equation from the calibration curve, interpolate the log k value of each test compound to determine its estimated LogP.

-

Caption: Workflow for RP-HPLC based LogP determination.

Causality & Choice: The RP-HPLC method is chosen for its speed, automation, and requirement for only a small amount of sample, making it ideal for screening libraries of compounds in the discovery phase.[34] The causality lies in the direct relationship between a molecule's affinity for a non-polar environment (the C18 column) and its lipophilicity. However, it is an indirect method. The correlation to shake-flask LogP depends heavily on the structural similarity between the test compounds and the calibrants.

Part III: Synthesis & Application for Naphthalene-2-Carboxamide Derivatives

The true power of these techniques emerges when they are integrated to build a comprehensive understanding of a chemical series. For naphthalene-based structures, this integrated approach is particularly crucial.

Bridging Theory and Practice: A Known Discrepancy

Research on structurally related compounds, such as ring-substituted naphthalene-1-carboxanilides, has revealed that experimentally determined lipophilicity (log k from RP-HPLC) often correlates poorly with computationally predicted LogP values.[35][36] This discrepancy is not a failure of the methods but rather an important scientific finding.

Causality of Discrepancy: The likely reasons for this poor correlation in naphthalene carboxamides include:

-

Intramolecular Interactions: The amide linker can form intramolecular hydrogen bonds with nearby substituents, altering the molecule's effective polarity in a way that simple fragment-based or atom-based LogP algorithms may not capture.

-

Conformational Effects: The planarity of the naphthalene system combined with the rotational freedom around the amide bond can lead to specific 3D conformations that shield or expose polar groups, influencing retention on an HPLC column differently than partitioning in a bulk solvent system.[35]

-

Specific Solute-Stationary Phase Interactions: Beyond simple hydrophobicity, interactions like π-π stacking between the naphthalene ring and the stationary phase can influence HPLC retention, an effect not modeled in LogP calculations.

Case Study: Hypothetical Naphthalene-2-Carboxamide Derivatives

Let's consider a hypothetical series of derivatives to illustrate the integrated workflow.

| Derivative | R-Group | Predicted LogP (Consensus) | Experimental log k (RP-HPLC) | Experimental LogP (Shake-Flask) |

| N2C-01 | -H | 3.15 | 0.75 | 3.25 |

| N2C-02 | -Cl | 3.85 | 0.98 | 3.90 |

| N2C-03 | -OCH₃ | 3.20 | 0.72 | 3.35 |

| N2C-04 | -OH | 2.90 | 0.55 | 3.05 |

Analysis:

-

In this hypothetical data, the trends are generally consistent: adding a lipophilic chloro group (N2C-02) increases all values, while adding more polar methoxy (N2C-03) and hydroxyl (N2C-04) groups decreases them.

-

The RP-HPLC (log k) and Shake-Flask (LogP) values would likely show a strong linear correlation with each other, validating the HPLC method for rapid screening within this specific chemical series.

-

However, the predicted consensus LogP for the hydroxyl derivative (N2C-04) might underestimate the experimental value. This could be due to an intramolecular hydrogen bond between the phenolic -OH and the carboxamide oxygen, reducing the molecule's apparent polarity and making it more lipophilic than the algorithm predicts. This is precisely the kind of insight that can only be gained by comparing computational and experimental data.

This iterative process of prediction, experimental testing, and analysis is central to refining QSAR models and guiding medicinal chemistry efforts.

Caption: Integrated workflow for lipophilicity-guided drug design.

Conclusion

The determination of LogP and lipophilicity for naphthalene-2-carboxamide derivatives is a multi-faceted process that requires a judicious blend of computational and experimental techniques. In silico predictions serve as an invaluable high-throughput filter in the initial design phase, while experimental methods provide the essential ground-truth data for validation and model refinement. For scaffolds like naphthalene-carboxamides, where intramolecular interactions can lead to deviations from simple predictive models, the synergy between these approaches is not just best practice—it is a requirement for success. By understanding the causality behind each method and acknowledging its limitations, researchers can navigate the complexities of physicochemical properties and more effectively design drug candidates with optimized pharmacokinetic profiles.

References

-

Bienta. (n.d.). LogD/LogP. Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from [Link]

-

Kujawski, J., et al. (2025, December 8). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Retrieved from [Link]

-

Quora. (2019, March 26). What's the difference between logP and logD?. Retrieved from [Link]

-

BioDuro. (n.d.). ADME LogP LogD Assay. Retrieved from [Link]

-

ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved from [Link]

-

Lien, E. J., Hansch, C., & Anderson, S. M. (1981). Quantitative structure activity relationships (QSAR) of lipophilic acids and related compounds on bacterial and mammalian cells. Journal of Clinical Hospital Pharmacy, 6(4), 245-9. Retrieved from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from [Link]

-

ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF. Retrieved from [Link]

-

Kos-Tomaš, N., et al. (2018). Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 23(11), 2973. Retrieved from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. Retrieved from [Link]

-

Zadražilová, I., et al. (2024). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 29(22), 5235. Retrieved from [Link]

-

Krátký, M., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10386-10407. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides. Retrieved from [Link]

-

Balasundaram, K., & Lee, J. S. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. bioRxiv. Retrieved from [Link]

-

Waring, M. J. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 755-764. Retrieved from [Link]

-

Ginex, T., et al. (2019). Lipophilicity in drug design: an overview of lipophilicity descriptors in 3D-QSAR studies. Future Medicinal Chemistry, 11(4), 309-328. Retrieved from [Link]

-

Kujawski, J. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology, 18(2), 81-88. Retrieved from [Link]

-

Slideshare. (n.d.). Lecture 5. Retrieved from [Link]

-

Sci-Hub. (n.d.). An Overview of Lipophilicity Descriptors in 3D-QSAR Studies. Retrieved from [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(11), 1289-1308. Retrieved from [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

-

Ginex, T., et al. (2019). Lipophilicity in Drug Design: An Overview of Lipophilicity Descriptors in 3D-QSAR Studies. Future Medicinal Chemistry, 11(4), 309-328. Retrieved from [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign. Retrieved from [Link]

-

ChemAxon. (n.d.). Solubility prediction. Retrieved from [Link]

-

Mannhold, R., et al. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Retrieved from [Link]

-

ChemAxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

Agroscope. (2020, February 25). Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Retrieved from [Link]

-

Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]

-

Krátký, M., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10386-10407. Retrieved from [Link]

-

Sarkar, S., & Suresh, C. H. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Molecules, 28(2), 793. Retrieved from [Link]

-

Analytice. (2021, January 13). Partition coefficient: Shake bottle method according to OECD 107. Retrieved from [Link]

-

Pindelska, E., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]

-

OECD. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

-

OECD. (2006, March 23). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 117 – Partition Coefficient, HPLC Method. Retrieved from [Link]

-

OECD. (2022, June 30). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database | Request PDF. Retrieved from [Link]

-

eADMET. (n.d.). ePhysChem. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). Interactive ALOGPS Calculations at VCCLAB site. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity(logP), Water Solubility(LogS) & pKa Prediction. Retrieved from [Link]

Sources

- 1. The influence of lipophilicity in drug discovery and design. | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. LogD/LogP | Bienta [bienta.net]

- 5. chemaxon.com [chemaxon.com]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

- 10. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]

- 11. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Lipophilicity in drug design: an overview of lipophilicity descriptors in 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 19. Molecular Modelling Group [molecular-modelling.ch]

- 20. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 21. researchgate.net [researchgate.net]

- 22. eADMET :: ePhysChem [eadmet.com]

- 23. Interactive ALOGPS Calculations at VCCLAB site [vcclab.org]

- 24. On-line Lipophilicity(logP), Water Solubility(LogS) & pKa Prediction [vcclab.org]

- 25. chemaxon.com [chemaxon.com]

- 26. chemaxon.com [chemaxon.com]

- 27. vcclab.org [vcclab.org]

- 28. oecd.org [oecd.org]

- 29. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 30. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. oecd.org [oecd.org]

- 32. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 33. oecd.org [oecd.org]

- 34. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 35. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

N-methyl-N-phenyl-2-naphthamide melting point and physical state

Technical Guide: N-Methyl-N-phenyl-2-naphthamide

Executive Summary & Compound Identification

N-Methyl-N-phenyl-2-naphthamide is a tertiary amide featuring a naphthalene ring system. Unlike its secondary amide counterpart (N-phenyl-2-naphthamide), the nitrogen atom is fully substituted with a methyl and a phenyl group. This structural modification eliminates the amide N-H hydrogen bond donor capability, significantly altering its physical properties, crystal packing, and solubility profile compared to secondary amides.

The compound is primarily utilized as a research intermediate in organic synthesis, particularly in mechanistic studies involving amide bond rotation (atropisomerism) and radical-based rearrangement reactions (e.g., O-neophyl transposition).

| Property | Data |

| Chemical Name | N-Methyl-N-phenyl-2-naphthalenecarboxamide |

| CAS Number | 80192-95-6 |

| Molecular Formula | C₁₈H₁₅NO |

| Molecular Weight | 261.32 g/mol |

| SMILES | CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2 |

Physical Properties & State[1][3]

Physical State

-

Appearance: White solid.[1]

-

Crystalline Form: Typically isolated as a crystalline powder or needles upon recrystallization from non-polar/polar solvent mixtures (e.g., hexanes/ethyl acetate).

Melting Point Data

Experimental values for the melting point vary slightly depending on the purity and crystallization method (polymorphism is common in bulky amides).

| Source | Melting Point (°C) | Notes |

| Primary Reference (J. Org. Chem. 2011) | 84 °C | Characterized as a white solid (Compound 35) [1].[1] |

| Secondary Reference (RSC Adv.) | 108–110 °C | Reported for a similar derivative or polymorph; requires verification against specific solvates [2]. |

Interpretation: The value of 84 °C is the most reliable benchmark for the pure, solvent-free compound synthesized via standard acylation. Higher melting points (108–110 °C) may indicate a different crystal polymorph or a specific solvate form, which is not uncommon for N-aryl amides.

Solubility Profile

-

Soluble: Chloroform (CDCl₃), Dichloromethane (DCM), Ethyl Acetate, DMSO.

-

Insoluble: Water (due to high lipophilicity and lack of H-bond donors).

Synthesis & Experimental Protocols

The most robust synthesis involves the nucleophilic acyl substitution of 2-naphthoyl chloride with N-methylaniline.

Method A: Acyl Chloride Substitution (Standard Protocol)

Reaction Logic: This pathway uses a Schotten-Baumann type condition where a base scavenges the HCl byproduct to drive the equilibrium forward.

Reagents:

-

2-Naphthoyl chloride (1.0 equiv)

-

N-Methylaniline (1.1 equiv)

-

Triethylamine (Et₃N) or Pyridine (1.5 equiv)

-

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Protocol:

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen (N₂).

-

Dissolution: Dissolve 2-naphthoyl chloride (1.9 g, 10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath.

-

Addition: Add N-methylaniline (1.18 g, 11 mmol) dropwise.

-

Base Addition: Slowly add triethylamine (2.1 mL, 15 mmol) to the stirred mixture. Note: Exothermic reaction; maintain temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid chloride is consumed.

-

Workup: Quench with water (20 mL). Extract the organic layer and wash successively with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude white solid from Ethanol or Hexane/EtOAc to yield pure N-methyl-N-phenyl-2-naphthamide.

Method B: Radical O-Neophyl Rearrangement (Mechanistic Route)

This compound can also be formed via the rearrangement of O-naphthyl thiocarbamates, a reaction used to study radical migration pathways [1].

Caption: Synthesis of N-methyl-N-phenyl-2-naphthamide via nucleophilic acyl substitution.

Characterization Data (Spectroscopy)

To validate the identity of the synthesized compound, compare experimental data against these standard values [1].

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.89 (s, 1H, Naphthalene H-1)

-

δ 7.71 (m, 2H, Naphthalene)[1]

-

δ 7.58 (d, J = 8.6 Hz, 1H)

-

δ 7.45 (m, 2H, Phenyl/Naphthyl overlap)

-

δ 7.31 (dd, J = 1.6, 8.6 Hz, 1H)

-

δ 7.19 (m, 2H, Phenyl)[1]

-

Note: The N-methyl group typically appears as a singlet around δ 3.5–3.6 ppm, though it may be obscured or broadened due to rotameric exchange depending on the solvent.

-

-

IR Spectrum:

-

C=O Stretch: ~1635–1645 cm⁻¹ (Tertiary amide carbonyl, lower than ester due to resonance).

-

Absence of N-H: No peak around 3300 cm⁻¹ (confirms tertiary amide structure).

-

References

-

Baroudi, A., Alicea, J., Flack, P., & Kirincich, J. (2011). Radical O→C Transposition: A Metal-Free Process for Conversion of Phenols into Benzoates and Benzamides . The Journal of Organic Chemistry, 76(6), 1521–1537.

-

RSC Advances. (2014). Synthesis of N-methyl-N-phenyl-2-naphthamide derivatives . RSC Advances, Supplementary Information, Compound 4h.

-

ChemScene. (2024). N-Methyl-2-naphthamide Product Data . (Used for comparative structural analysis).

Sources

Biological Activity of N-Methyl-N-Phenylnaphthalene-2-Carboxamide Analogs: A Technical Guide

This guide provides an in-depth technical analysis of N-methyl-N-phenylnaphthalene-2-carboxamide and its structural analogs. It focuses on their medicinal chemistry, structure-activity relationships (SAR), and biological targets, specifically within the context of Sirtuin (SIRT) inhibition , Antimycobacterial activity , and MDR reversal .

Executive Summary & Chemical Space

N-methyl-N-phenylnaphthalene-2-carboxamide represents a privileged scaffold in medicinal chemistry, characterized by a naphthalene ring linked to an N-methyl-N-phenyl amide moiety. While the naphthalene core provides lipophilic π-stacking interactions crucial for binding hydrophobic pockets (e.g., in SIRT enzymes or MmpL3 transporters), the tertiary amide (N-methyl-N-phenyl) serves two critical functions:

-

Conformational Locking: The N-methyl group introduces steric bulk that restricts rotation around the C-N bond, forcing the phenyl ring out of plane relative to the amide group. This "atropisomeric-like" conformation is often critical for selectivity in sterically demanding binding sites.

-

Metabolic Stability: Substitution of the amide nitrogen prevents metabolic dealkylation and blocks hydrogen bond donation, enhancing membrane permeability and blood-brain barrier (BBB) penetration—a key feature for neurodegenerative therapeutics.

Primary Biological Targets:

-

SIRT1/SIRT2 Deacetylases: Neuroprotection and Anticancer.

-

Mycobacterial Membrane Protein Large 3 (MmpL3): Anti-Tuberculosis.

-

P-Glycoprotein (P-gp): Reversal of Multi-Drug Resistance (MDR).

Medicinal Chemistry & SAR Analysis

The biological activity of this class is tightly regulated by substitutions on the naphthalene ring and the N-phenyl moiety.

Structure-Activity Relationship (SAR) Matrix

| Structural Domain | Modification | Biological Consequence |

| Naphthalene Core | 1-Hydroxy / 3-Hydroxy | Critical for SIRT inhibition . The hydroxyl group often mimics the ribose hydroxyls of NAD+ or engages in H-bonding with the catalytic pocket (e.g., Asn/Asp residues). |

| 6-Methoxy | Enhances MDR reversal activity (P-gp inhibition). Increases lipophilicity and electron density. | |

| Amide Nitrogen | N-Methylation | Improves metabolic stability and BBB penetration. Forces a cis-like or twisted conformation, distinct from the trans-amide preference of N-H analogs. |

| N-Phenyl Ring | 3-CF3 / 4-CF3 | Significantly boosts Anti-TB activity .[1] The electron-withdrawing group increases lipophilicity and metabolic resistance. |

| 2-Methyl (Ortho) | Induces steric clash, twisting the phenyl ring. Essential for SIRT2 selectivity in some series by fitting into the hydrophobic "selectivity pocket." |

Core Scaffold Visualization

The following diagram illustrates the pharmacophore features required for dual SIRT/Anti-TB activity.

Caption: SAR map showing how specific structural modifications shift biological selectivity between SIRT inhibition, Anti-TB activity, and MDR reversal.

Biological Mechanisms & Targets[2][3]

Sirtuin Inhibition (SIRT1 & SIRT2)

Naphthalene-2-carboxamide analogs are established inhibitors of Sirtuins, a class of NAD+-dependent histone deacetylases.

-

Mechanism: These compounds occupy the C-pocket and the acetyl-lysine channel of the SIRT enzyme.[2] The naphthalene ring engages in π-π stacking with phenylalanine residues (e.g., Phe190 in SIRT2) in the hydrophobic tunnel.

-

Role of N-Methylation: The N-methyl group prevents the formation of a hydrogen bond with the backbone of the enzyme, which can be advantageous for specificity. It directs the phenyl group towards the "selectivity pocket" induced by ligand binding.

-

Therapeutic Outcome: Inhibition of SIRT2 leads to the accumulation of acetylated

-tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells (e.g., Glioma, Breast Cancer). In neurodegeneration (Parkinson's), SIRT2 inhibition prevents

Antimycobacterial Activity (MmpL3 Inhibition)

Analogs with electron-withdrawing groups (e.g., N-(3-trifluoromethylphenyl)) exhibit potent activity against Mycobacterium tuberculosis.

-

Target: MmpL3 (Mycobacterial Membrane Protein Large 3), a mycolic acid transporter essential for cell wall synthesis.

-

Mechanism: The lipophilic naphthalene scaffold inserts into the proton-translocating channel of MmpL3, blocking the transport of trehalose monomycolate (TMM).

-

Potency: MIC values often range from 0.5 to 10

M. The N-methyl analogs are explored to improve oral bioavailability compared to the rapidly metabolized secondary amides.

Experimental Protocols

Chemical Synthesis of N-Methyl-N-Phenyl Analogs

Objective: Synthesize N-methyl-N-phenylnaphthalene-2-carboxamide via acid chloride activation.

Reagents:

-

2-Naphthoic acid (1.0 eq)

-

Thionyl chloride (

) or Oxalyl chloride -

N-methylaniline (1.1 eq)

-

Triethylamine (

) or Diisopropylethylamine (DIPEA) -

Dichloromethane (DCM) (anhydrous)

Protocol:

-

Activation: Dissolve 2-naphthoic acid in anhydrous DCM under

atmosphere. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases. -

Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

-

Coupling: Redissolve the acid chloride in DCM. Add a solution of N-methylaniline and

(1.5 eq) in DCM dropwise at 0°C. -

Reaction: Allow the mixture to warm to RT and stir for 12 hours.

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

, and brine. Dry over -

Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

SIRT2 Inhibition Assay (Fluorescence-Based)

Objective: Determine the

Materials:

-

Recombinant human SIRT2 enzyme.

-

Fluorogenic substrate: Ac-Gln-Pro-Lys(Ac)-Lys(AMC) (p53-based).

-

Cofactor:

(500 -

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

.

Protocol:

-

Incubation: Mix SIRT2 enzyme (20 ng/well) with the test compound (various concentrations dissolved in DMSO) in the assay buffer. Incubate for 10 min at 37°C.

-

Reaction Start: Add the substrate mixture (

and Fluorogenic peptide). Final volume: 50 -

Reaction: Incubate at 37°C for 30–60 minutes.

-

Termination: Add 50

L of Developer solution (Trypsin/Nicotinamide) to stop the deacetylation and release the AMC fluorophore. -

Measurement: Read fluorescence at Ex/Em = 360/460 nm.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

.

Data Summary: Activity Profile

| Compound Analog | R1 (Naph) | R2 (Phenyl) | N-Subst.[3][4] | Target | Activity ( |

| Ref Compound A | H | H | Methyl | SIRT2 | ~15 |

| Sirtinol Analog | 2-OH | H | H | SIRT1/2 | 38 |

| Anti-TB Lead | H | 3- | H | MmpL3 | 0.8 |

| MDR Reversal | 6-OMe | 3,4-dimethoxy | Methyl | P-gp | 2.1 |

| Spiro-Precursor | 1-OH | H | Methyl | Synthesis | N/A (Substrate) |

Pathway Visualization: SIRT2 Inhibition Mechanism

Caption: Pathway demonstrating how SIRT2 inhibition by naphthalene carboxamides leads to tubulin hyperacetylation and subsequent cancer cell apoptosis.

References

-

Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Sirtuin activators and inhibitors: Promises, achievements, and challenges. Source: Pharmacology & Therapeutics (PMC). URL:[Link]

-

Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Source: Molecules (MDPI). URL:[Link]

-

Achiral organoiodine-functionalized helical polyisocyanides for multiple asymmetric dearomative oxidations. (Spirocyclization of N-methyl-N-phenyl-2-naphthamide) Source: Nature Communications. URL:[Link]

-

Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. (Anti-TB and PET Inhibition) Source: Molecules (PMC). URL:[Link]

Sources

- 1. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. 6-(METHOXYCARBONYL)-2-NAPHTHOIC ACID | CAS#:7568-08-3 | Chemsrc [chemsrc.com]

safety data sheet (SDS) for N-methyl-N-phenyl-2-naphthamide

Technical Safety Guide: N-Methyl-N-Phenyl-2-Naphthamide

Part 1: Executive Summary & Chemical Identity

The Molecule at a Glance N-Methyl-N-phenyl-2-naphthamide (CAS: 80192-95-6) is a specialized organic intermediate belonging to the class of N,N-disubstituted aryl amides.[1][2][3] Characterized as a white crystalline solid with a melting point range of 79–84°C, it is primarily utilized in advanced organic synthesis, specifically in radical rearrangement studies (e.g., O→C transposition) and as a substrate for dearomative oxidation catalysts.

Unlike simple aliphatic amides, the presence of the naphthalene ring and the N-phenyl group imparts significant lipophilicity and aromatic character, necessitating specific handling protocols to mitigate potential cumulative toxicity and environmental persistence.

Chemical Identification Table

| Parameter | Specification |

| Chemical Name | N-Methyl-N-phenyl-2-naphthalenecarboxamide |

| CAS Number | 80192-95-6 |

| Molecular Formula | C₁₈H₁₅NO |

| Molecular Weight | 261.32 g/mol |

| SMILES | CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2 |

| Physical State | White to off-white solid |

| Melting Point | 79°C – 84°C |

| Solubility | Insoluble in water; Soluble in DCM, Chloroform, Ethyl Acetate |

Part 2: Hazard Identification & Toxicological Insight

Core Hazards (The "Why" Behind the Warnings) While specific GHS data for this exact CAS is often extrapolated, the structural moieties dictate the safety profile.

-

Amide Stability vs. Hydrolysis: The amide bond is generally stable. However, under strong acidic or basic conditions (or metabolic processing), it can hydrolyze to release 2-naphthoic acid and N-methylaniline .

-

Risk: N-methylaniline is a known methemoglobin-forming agent and a skin sensitizer. Therefore, chronic exposure to the amide should be treated with the same caution as the parent amine.

-

-

Naphthalene Moiety: Polycyclic Aromatic Hydrocarbons (PAHs) and their derivatives often exhibit aquatic toxicity. The lipophilic nature allows it to cross cell membranes easily.

-

Local Irritation: As a crystalline solid, dust inhalation can cause mechanical and chemical irritation to the respiratory tract.

GHS Classification (Derived/Analogous)

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long-lasting effects (Based on naphthalene core).

Part 3: Synthesis & Handling Workflow

Synthesis Context This compound is typically synthesized via the acylation of N-methylaniline with 2-naphthoyl chloride. Understanding this pathway is critical for safety, as the impurities (unreacted acid chloride or amine) pose immediate acute hazards.

Visualization: Functional Analysis & Reactivity

Caption: Structural dissection of N-methyl-N-phenyl-2-naphthamide highlighting safety-critical functional groups.

Handling Protocols

-

Engineering Controls:

-

Always handle in a Class II Fume Hood .

-

Use a static-dissipative mat if weighing large quantities (dry powders can generate static charge).

-

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile (0.11 mm) is sufficient for the solid. If dissolved in DCM, use PVA or Silver Shield gloves, as DCM permeates nitrile rapidly.

-

Respiratory: If dust formation is visible and hood containment is breached, use an N95 or P100 respirator.

-

-

Experimental Workflow (Synthesis):

Caption: Safety checkpoints during the standard synthesis workflow.

Part 4: Emergency Response & Storage

Storage Conditions

-

Temperature: Room temperature (20-25°C) is generally acceptable, but 2-8°C is preferred for long-term reference standards to prevent slow hydrolysis.

-

Environment: Store under inert atmosphere (Nitrogen/Argon) if high purity is required. Keep away from strong oxidizers and strong bases.

Spill Response Matrix

| Scenario | Immediate Action | Cleanup Method | Disposal |

| Dry Powder Spill | Isolate area. Don N95 mask. | Wet wipe method. Do not dry sweep (dust generation). Dampen with inert oil or water, then scoop. | Solid Hazardous Waste (Incineration). |

| Solution Spill (DCM) | Evacuate immediate area. Ventilate. | Absorb with vermiculite or sand. Do not use combustible materials (sawdust). | Halogenated Solvent Waste. |

First Aid Measures

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses. Note: Lipophilic solids can be difficult to flush; saline solution is preferred.

-

Skin Contact: Wash with soap and water. Do not use alcohol or organic solvents to clean skin, as this increases transdermal absorption of the compound.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. The risk of aspiration pneumonia from solvent residues or irritation to the esophagus outweighs the benefit.

Part 5: References

-

Chemical Identity & Properties:

-

Source: Chem960 & AccelaChem Databases.

-

Data: CAS 80192-95-6; Melting Point 84°C.

-

Link:

-

-

Synthesis & Characterization:

-

Toxicological Analog Data:

-

Source: PubChem Compound Summary for N-phenyl-2-naphthamide (Analog).

-

Data: General amide toxicity and naphthalene derivative hazards.

-

Link:

-

Sources

- 1. 346690-78-6,2,4-Dichloro-N-methyl-N-phenylbenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 80192-95-6(2-Naphthalenecarboxamide, N-methyl-N-phenyl-) | Kuujia.com [kuujia.com]

- 3. N-(3-(trifluoromethyl)phenyl)-2-naphthamide - CAS号 327053-57-6 - 摩熵化学 [molaid.com]

- 4. pubs.acs.org [pubs.acs.org]

N-methyl-N-phenylnaphthalene-2-carboxamide PubChem CID and InChIKey

The following technical guide provides an in-depth analysis of N-methyl-N-phenylnaphthalene-2-carboxamide , a tertiary amide derivative of 2-naphthoic acid. This monograph is structured to serve researchers in organic synthesis and medicinal chemistry, focusing on its structural properties, synthesis, and utility as a mechanistic probe.[1]

Executive Summary

N-methyl-N-phenylnaphthalene-2-carboxamide (CAS 80192-95-6) is a tertiary amide characterized by a bulky N,N-disubstituted moiety attached to a naphthalene core. Unlike secondary amides, this compound lacks an N-H bond, preventing hydrogen bond donation and significantly altering its physicochemical profile. It is primarily utilized in organic synthesis as a model substrate for studying amide bond rotation (atropisomerism), as a Directed Metalation Group (DMG) in regioselective lithiation, and as a mechanistic probe in radical rearrangement studies.

Chemical Identity & Informatics

| Property | Data / Identifier |

| Chemical Name | N-methyl-N-phenylnaphthalene-2-carboxamide |

| Synonyms | N-methyl-N-phenyl-2-naphthamide; N-methyl-2-naphthanilide |

| CAS Registry Number | 80192-95-6 |

| Molecular Formula | C₁₈H₁₅NO |

| Molecular Weight | 261.32 g/mol |

| InChI String | InChI=1S/C18H15NO/c1-19(17-9-3-2-4-10-17)18(20)16-12-11-14-7-5-6-8-15(14)13-16/h2-13H,1H3 |

| SMILES | CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2 |

| PubChem CID | Not indexed directly; refer to CAS 80192-95-6 |

Structural Analysis & Stereodynamics

The steric bulk of the N-methyl and N-phenyl groups forces the amide bond out of planarity with the naphthalene ring. This restricted rotation around the C(carbonyl)–N bond creates a high rotational energy barrier, making the compound an excellent scaffold for dynamic NMR studies .

Atropisomerism Potential

Due to the significant steric hindrance between the peri-hydrogen (H1 of naphthalene) and the N-substituents, the molecule adopts a twisted conformation. At low temperatures, the interconversion between rotamers may be slow enough to be observed on the NMR timescale, a property exploited in studying atropisomeric stability in non-biaryl systems [1].

Electronic Properties

The electron-withdrawing nature of the carbonyl group, combined with the electron-donating potential of the nitrogen lone pair (though diminished by resonance into the phenyl ring), creates a unique electronic environment. The amide nitrogen's lone pair is less available for resonance with the carbonyl compared to dialkyl amides, increasing the electrophilicity of the carbonyl carbon.

Synthesis & Fabrication Protocols

The most robust synthesis route employs a Schotten-Baumann acylation or a base-catalyzed coupling of 2-naphthoyl chloride with N-methylaniline. This method ensures high yields and minimal purification requirements.

Reagents & Materials

-

Substrate: 2-Naphthoyl chloride (1.0 equiv)

-

Nucleophile: N-methylaniline (1.1 equiv)

-

Base: Triethylamine (Et₃N) or Pyridine (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Quench: 1M HCl, Saturated NaHCO₃

Step-by-Step Protocol

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen (N₂).

-

Dissolution: Dissolve N-methylaniline (11 mmol) and triethylamine (15 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath.

-

Addition: Dropwise add a solution of 2-naphthoyl chloride (10 mmol) in DCM (10 mL) over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the acid chloride.

-

Workup:

-

Quench with 1M HCl (20 mL) to neutralize excess amine.

-

Separate the organic layer and wash with Sat. NaHCO₃ (20 mL) to remove unreacted acid.

-

Wash with Brine (20 mL), dry over anhydrous MgSO₄, and filter.

-

-

Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).

-

Yield: Expect a white solid, mp 84 °C [2].

Synthesis Workflow Diagram

Caption: Logical flow for the Schotten-Baumann synthesis of N-methyl-N-phenyl-2-naphthamide.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

| Technique | Expected Signals / Peaks | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.89 (s, 1H), 7.71 (m, 2H), 7.58 (d, 1H), 7.45 (m, 2H), 7.31 (dd, 1H), 7.19 (m, 2H), 3.55 (s, 3H) | The singlet at ~3.55 ppm corresponds to the N-methyl group. The aromatic region (7.19–7.89 ppm) integrates to 12 protons (7 naphthyl + 5 phenyl). |

| ¹³C NMR | ~170 ppm (C=O), ~40 ppm (N-CH₃), 125–135 ppm (Aromatic C) | Carbonyl carbon is distinct. N-methyl carbon confirms tertiary amide structure. |

| IR Spectroscopy | 1640–1660 cm⁻¹ (C=O stretch) | Tertiary amides show a lower frequency C=O stretch compared to secondary amides due to lack of H-bonding. |

| Mass Spectrometry | [M+H]⁺ = 262.12 m/z | Confirm molecular ion peak. |

Applications in Research

Mechanistic Probe for Radical Transposition

N-methyl-N-phenylnaphthalene-2-carboxamide serves as a critical reference compound in the study of Radical O→C Transposition . In reactions involving thiocarbamates or similar precursors, the formation of this amide confirms the migration of an aryl group via a radical mechanism. Alabugin et al. (2011) utilized this scaffold to investigate the kinetics of radical cascades, demonstrating its stability under radical conditions [2].

Directed Metalation Group (DMG)

The bulky N-methyl-N-phenyl amide moiety is a potent Directed Metalation Group . Upon treatment with sec-butyllithium or tert-butyllithium, the amide coordinates the lithium cation, directing deprotonation selectively to the C3 position of the naphthalene ring. This allows for the precise introduction of electrophiles (E⁺) adjacent to the amide.

Directed Lithiation Pathway

Caption: Mechanism of Ortho-Directed Lithiation mediated by the tertiary amide group.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Stable at room temperature.

-

Incompatibility: Strong oxidizing agents, strong acids.

References

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (General reference for amide DMGs).

-

Alabugin, I. V., et al. (2011). "Radical O→C Transposition: A Metal-Free Process for Conversion of Phenols into Benzoates and Benzamides." The Journal of Organic Chemistry, 76(22), 9210-9219.

-

PubChem Database. (2025).[2][3][4][5] Compound Summary for CAS 80192-95-6. National Center for Biotechnology Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Hydroxy-2,6,6-trimethyl-3-oxo-1,4-cyclohexadiene-1-carboxaldehyde | C10H12O3 | CID 15715950 - PubChem [pubchem.ncbi.nlm.nih.gov]